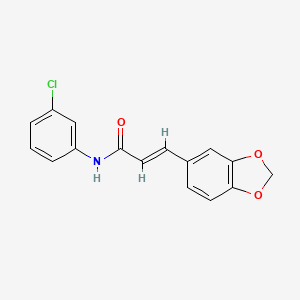

3-(1,3-benzodioxol-5-yl)-N-(3-chlorophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of similar acrylamide derivatives involves multiple steps, including initial reactions with chloroacetone and subsequent interactions with acryloyl chloride. For example, a related compound, N-(2-acetylbenzofuran-3-yl)acrylamide (NABA), demonstrates a two-step synthesis process that might share similarities with our compound of interest (Barım & Akman, 2019).

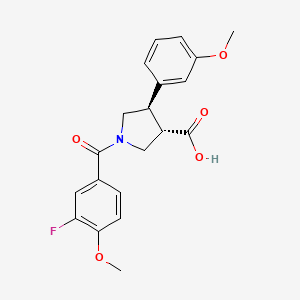

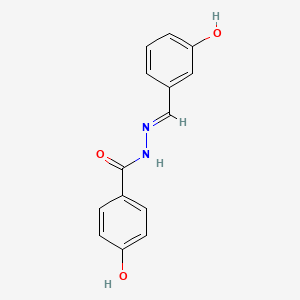

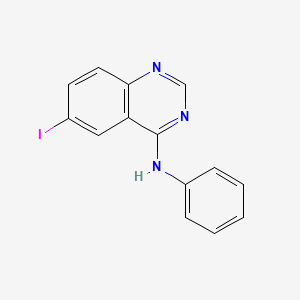

Molecular Structure Analysis

The molecular structure, including configurations and electronic properties, can be determined using various spectroscopic methods and quantum chemical calculations, as demonstrated by the synthesis and characterization of NABA. This approach provides insights into the charge transfer within the molecule and identifies reactive regions (Barım & Akman, 2019).

Chemical Reactions and Properties

The chemical reactivity and potential applications of acrylamide derivatives, such as their role as KCNQ2 openers or antimicrobial agents, highlight the versatility of these compounds. For instance, certain acrylamide compounds have shown significant activity in reducing neuronal hyperexcitability (Wu et al., 2004), while others exhibit antimicrobial properties against specific bacteria (Kemskyi et al., 2023).

科学的研究の応用

Synthesis and Polymerization Techniques

Synthesis of Ordered Polyamides : Utilizing direct polycondensation methods, researchers have developed ordered polyamides by polycondensing symmetric and nonsymmetric monomers, showcasing the compound's utility in creating structured polymers with specific properties (Ueda & Sugiyama, 1994).

Controlled Radical Polymerization : The controlled radical polymerization of acrylamide derivatives, including those with amino acid moieties, highlights its significance in synthesizing polymers with narrow polydispersity and specific molecular weights. This approach demonstrates the versatility of acrylamide derivatives in creating functional materials (Mori, Sutoh, & Endo, 2005).

Biochemical Applications

Histone Deacetylase Inhibitors : Compounds structurally related to acrylamide, specifically N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, have been identified as potent nanomolar inhibitors of human histone deacetylases. This suggests potential therapeutic applications in cancer treatment through epigenetic modulation (Bressi et al., 2010).

Antimicrobial and Antipathogenic Properties : Acrylamide derivatives have been studied for their interaction with bacterial cells, showing significant anti-pathogenic activity. This indicates their potential as novel antimicrobial agents with applications in combating bacterial resistance and biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).

Material Chemistry and Environmental Applications

UV-Induced Graft Polymerization on Cellulose : Demonstrating environmental applications, acrylamide has been used in UV-induced graft polymerization on cellulose, leading to the development of cotton fabrics with enhanced antibacterial abilities. This application showcases the compound's utility in creating functional textiles with potential health benefits (Hong, Liu, & Sun, 2009).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-12-2-1-3-13(9-12)18-16(19)7-5-11-4-6-14-15(8-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEDDAAGBYSLNB-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-chlorophenyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)

![2-[2-(4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5564310.png)

![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)

![3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5564368.png)

![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)

![N-(3-chlorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5564381.png)